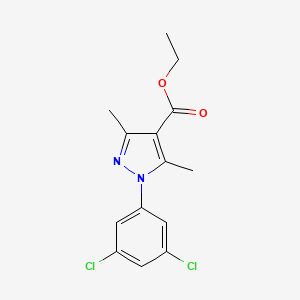

ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 3,5-dichlorophenyl substituent at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole ring. The ethyl carboxylate moiety at the 4-position enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

ethyl 1-(3,5-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)12-6-10(15)5-11(16)7-12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANDJCCKJCTBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring .

Scientific Research Applications

Ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenyl-Substituted Pyrazole Derivatives

The position of chlorine atoms on the phenyl ring significantly influences electronic properties, steric effects, and biological activity. Key analogs include:

Key Observations :

Heterocyclic Variants with Dichlorophenyl Groups

Oxazolidine Derivatives

Chlozolinate (Ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-5-oxazolidinecarboxylate):

- Structure : Replaces the pyrazole core with an oxazolidine ring.

- Application : Used as a pesticide, indicating that dichlorophenyl groups paired with heterocycles confer bioactivity against pests .

Pyridazinyl-Substituted Pyrazoles

Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 956545-63-4):

- Structure : Features a pyridazinyl substituent instead of dichlorophenyl.

- Application : Serves as a synthetic intermediate, highlighting the role of heteroaromatic substituents in drug discovery .

- Comparison : The hydroxy-pyridazinyl group introduces hydrogen-bonding capacity, which may enhance solubility and receptor-binding affinity compared to halogenated analogs.

Physicochemical and Functional Insights

- Molecular Weight : All dichlorophenyl-pyrazole derivatives share identical molecular weights (313.2 g/mol), but substituent positions modulate melting points, boiling points, and solubility .

- Bioactivity : Dichlorophenyl groups are associated with pesticidal and antimicrobial activity, as seen in chlozolinate . Pyrazole derivatives may target enzymes or receptors differently due to ring-specific electronic profiles.

Biological Activity

Ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant studies.

The compound has the following chemical properties:

- Chemical Formula : C₁₄H₁₄Cl₂N₂O₂

- Molecular Weight : 313.179 g/mol

- CAS Number : 1858255-30-7

- IUPAC Name : this compound

This compound belongs to a class of compounds known as phenylpyrazoles. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The mechanism of action often involves the inhibition of specific enzymes or pathways within biological systems.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrazole structure can significantly enhance anticancer activity against various cancer cell lines. In one study involving pyrazole derivatives, it was noted that structural changes led to variations in efficacy against A549 lung cancer cells, with some derivatives reducing cell viability by over 60% .

| Compound | IC50 (µM) | Effect on A549 Cell Viability (%) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (e.g., Benznidazole) | 18.71 ± 4.58 | 11.4% |

Antimicrobial Activity

This compound has also been assessed for antimicrobial activity against Gram-positive bacteria. The presence of the dichloro substitution appears to enhance its antimicrobial efficacy .

Study on Trypanocidal Activity

A notable study evaluated the trypanocidal effects of various pyrazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. While this compound was not specifically highlighted in this study, similar compounds showed varying degrees of inhibition against trypomastigote forms. The most active compound demonstrated an IC50 value significantly lower than that of standard treatments .

Toxicity Assessment

Toxicity studies using mammalian cell lines (Vero cells) revealed that many pyrazole derivatives exhibit low cytotoxicity. Compounds were tested across a concentration range of 15.62–500 µM with CC50 values indicating low toxicity profiles for several derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.